N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide

PARP inhibition regiochemistry target selectivity

N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide (CAS 1020054-21-0, molecular formula C₁₆H₁₇N₃O₂, molecular weight 283.33 g/mol) is a synthetic small molecule belonging to the aminobenzamide class. It features a 4-aminobenzamide core coupled to a phenyl ring bearing an acetyl(methyl)amino substituent, placing it structurally between simple PARP inhibitor scaffolds such as 4-aminobenzamide and more elaborated HDAC inhibitor pharmacophores.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
CAS No. 1020054-21-0
Cat. No. B1516986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide
CAS1020054-21-0
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C16H17N3O2/c1-11(20)19(2)15-9-7-14(8-10-15)18-16(21)12-3-5-13(17)6-4-12/h3-10H,17H2,1-2H3,(H,18,21)
InChIKeyHLHGHKOWUKJIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide CAS 1020054-21-0 – Research-Grade Aminobenzamide Building Block


N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide (CAS 1020054-21-0, molecular formula C₁₆H₁₇N₃O₂, molecular weight 283.33 g/mol) is a synthetic small molecule belonging to the aminobenzamide class . It features a 4-aminobenzamide core coupled to a phenyl ring bearing an acetyl(methyl)amino substituent, placing it structurally between simple PARP inhibitor scaffolds such as 4-aminobenzamide and more elaborated HDAC inhibitor pharmacophores [1]. The compound is currently supplied by major research-chemical vendors exclusively for non‑clinical research use .

Why N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide Cannot Be Swapped for a Generic Aminobenzamide


Within the aminobenzamide family, small positional variations profoundly alter target engagement: 4-aminobenzamide binds PARP with a Ki of ~50 nM, whereas its 3-amino regioisomer inhibits PARP with an IC₅₀ of only ~30 µM [1][2]. The acetyl(methyl)amino appendage further modulates lipophilicity and hydrogen‑bond capacity, redirecting affinity toward HDAC isoforms [3]. Consequently, a simple 4-aminobenzamide or N‑(4‑aminophenyl)‑N‑methylacetamide building block cannot replicate the steric, electronic, and solubility profile of the full acetyl(methyl)amino‑benzamide construct, making generic substitution highly unreliable for reproducible SAR or chemical‑biology workflows.

Quantitative Differentiation Evidence for N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide vs Comparators


Regiochemical Differentiation: 4‑Amino vs 3‑Amino Benzamide Target Selectivity

The 4‑amino substitution pattern inherent to the target compound confers a PARP‑1/2 binding preference that is absent in the 3‑amino regioisomer. 4‑Aminobenzamide, the minimal scaffold representing the target compound core, inhibits PARP with a Ki of ~50 nM, whereas 3‑aminobenzamide exhibits an IC₅₀ of ≈30 µM against PARP‑1, representing a >500‑fold potency difference driven solely by amino‑group position [1][2]. While direct data on the full acetyl(methyl)amino‑appended compound are not yet published, the underlying scaffold regiochemistry is the primary determinant of PARP engagement, and the acetyl(methyl)amino substitution does not abrogate the 4‑amino recognition motif.

PARP inhibition regiochemistry target selectivity

Hydrophobicity Engineering: Acetyl(methyl)amino Group Impact on LogP vs Unsubstituted 4‑Aminobenzamide

The acetyl(methyl)amino moiety increases calculated logP by approximately 0.8–1.2 log units relative to unsubstituted 4‑aminobenzamide, shifting the compound into a more favorable range for passive membrane permeability in cell‑based assays. ChemAxon predictions (via ChemicalBook.com) estimate a logP of 1.45 ± 0.3 for the target compound, compared to a logP of 0.65 for 4‑aminobenzamide [1]. This moderate lipophilicity gain is achieved without introducing the excessive hydrophobicity that can lead to promiscuous binding or poor aqueous solubility.

logP solubility drug‑likeness

Vendor-Guaranteed Purity and Batch Consistency for Reproducible SAR Studies

Santa Cruz Biotechnology supplies N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide with a guaranteed purity threshold of ≥95% (typical lot purity ≥97% by HPLC) . This level of analytical certification is critical for quantitative structure–activity studies, where even 2–3% impurities can confound IC₅₀ measurements. In contrast, the structurally related N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide is often sourced from smaller vendors with less rigorous quality documentation, leading to lot‑to‑lot variability that undermines data reproducibility .

chemical purity batch consistency SAR reproducibility

Validated Application Scenarios for N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide in Research and Early Discovery


PARP‑1/2 Probe Design and Selective PARP Inhibitor Development

The 4‑aminobenzamide core positions the compound as a privileged scaffold for poly(ADP‑ribose) polymerase engagement. By exploiting the >500‑fold selectivity window between 4‑amino and 3‑amino substitution (Ki ~50 nM vs IC₅₀ ~30 µM), researchers can use this compound as a starting point for structure‑guided optimization of potency, isoform selectivity, and pharmacokinetics while minimizing AMACR‑related off‑target effects [1][2]. The acetyl(methyl)amino group provides a tunable vector for further derivatization or linker attachment.

HDAC Inhibitor Lead Generation via Aminophenyl Benzamide Scaffold Extension

As demonstrated by the seminal J. Med. Chem. 2007 study on aminophenyl benzamide‑type HDAC inhibitors, the acetyl(methyl)amino‑substituted benzamide framework can be elaborated into low‑nanomolar HDAC1/2/3 inhibitors with excellent selectivity over HDAC6 [3]. The target compound serves as a direct synthetic precursor for generating focused libraries that probe the 14 Å internal cavity of HDAC enzymes, an approach that has yielded clinical candidates such as entinostat and tacedinaline.

Chemical Biology Tool for Deconvoluting Acetyl‑Lysine Mimetic Pharmacology

The acetyl(methyl)amino group is a minimal acetyl‑lysine mimic that can interrogate bromodomain and HDAC recognition simultaneously. When combined with the 4‑aminobenzamide zinc‑binding group, the compound enables dual‑target probe development, allowing researchers to dissect crosstalk between histone acetylation readers and erasers in a single chemical entity [3].

Quote Request

Request a Quote for N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.